molecular formula C4HCl2NOS B121946 2,4-Dichloro-5-thiazolecarboxaldehyde CAS No. 92972-48-0

2,4-Dichloro-5-thiazolecarboxaldehyde

Cat. No. B121946
CAS RN: 92972-48-0
M. Wt: 182.03 g/mol
InChI Key: CFEKBKCGPASOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-thiazolecarboxaldehyde is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and materials science. They often serve as building blocks for the synthesis of various biologically active molecules and can be modified to enhance their properties for specific applications .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the ring opening of thiadiazole compounds with nucleophiles to form thioacetic acid derivatives, which can then undergo cyclization to yield thiazole structures . Another efficient synthesis method for thiazole derivatives is a multi-component reaction that allows for the rapid construction of fully substituted thiazoles using aldehydes, 2-amino-2-cyanoacetamide, elemental sulfur, and base . Additionally, a one-pot synthesis of N-substituted indole-2-thiols from thiadiazoles has been reported, showcasing the versatility of thiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. This structure is pivotal for the biological activity of these compounds. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide demonstrates the incorporation of the thiazole moiety into a more complex molecule, which was confirmed by NMR spectroscopy and showed potential as a dihydrofolate reductase inhibitor .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution. The reactivity of these compounds allows for the formation of diverse heterocyclic structures. For example, the reaction of thiadiazoles with metal amides can lead to the synthesis of disubstituted thiadiazoles . Furthermore, the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates can yield disubstituted thiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These compounds typically exhibit high chemical stability and can be synthesized with high purity, as demonstrated by the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carboxaldehyde with 99.9% HPLC purity . The introduction of substituents such as chloro groups can affect the electronic properties and reactivity of the thiazole ring, which is important for their application in various fields .

Scientific Research Applications

  • Synthesis of Novel Thiazolidine-2,4-dione Derivatives

    • Field : Organic Chemistry
    • Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of novel thiazolidine-2,4-dione derivatives .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
    • Results : These derivatives have been found to exhibit antimicrobial activity .
  • Versatility in Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds.
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
    • Results : This demonstrates the compound’s versatility in chemical synthesis.
  • Synthesis of Thiazolidine-2,4-dione Derivatives

    • Field : Medicinal Chemistry
    • Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of novel thiazolidine-2,4-dione derivatives .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
    • Results : These derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.
  • Versatility in Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
    • Results : This demonstrates the compound’s versatility in chemical synthesis .
  • Synthesis of Thiazolidine-2,4-dione Derivatives

    • Field : Medicinal Chemistry
    • Application : 2,4-Dichloro-5-thiazolecarboxaldehyde is used in the synthesis of some novel thiazolidine-2,4-dione derivatives.
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions.
    • Results : These derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.
  • Versatility in Chemical Synthesis

    • Field : Chemical Synthesis
    • Application : The aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds .
    • Method : The exact method of synthesis is not specified in the source, but it typically involves a series of protection and substitution reactions .
    • Results : This demonstrates the compound’s versatility in chemical synthesis .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. . It is toxic if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-4(6)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKBKCGPASOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363391
Record name 2,4-Dichloro-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-thiazolecarboxaldehyde

CAS RN

92972-48-0
Record name 2,4-Dichloro-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-thiazolecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-thiazolecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-thiazolecarboxaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-thiazolecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-thiazolecarboxaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-5-thiazolecarboxaldehyde

Citations

For This Compound
1
Citations
FAJ Kerdesky, LS Seif - Synthetic communications, 1995 - Taylor & Francis
The hydrogenation of halothiazoles is described. The best results were obtained utilizing 10% palladium on carbon as catalyst at four atmospheres of pressure with the bromide …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.